molecular formula C8H8ClN B044245 4-Chloroisoindoline CAS No. 123594-04-7

4-Chloroisoindoline

Cat. No.: B044245
CAS No.: 123594-04-7
M. Wt: 153.61 g/mol
InChI Key: XYHJVLXLZOTUKL-UHFFFAOYSA-N
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Description

4-Chloroisoindoline is an organic compound with the chemical formula C8H8ClN. It is a derivative of isoindoline, characterized by the presence of a chlorine atom at the fourth position of the isoindoline ring. This compound is known for its applications in pharmaceutical research and development due to its unique structural properties and biological activities .

Mechanism of Action

Target of Action

4-Chloroisoindoline, like other isoindoline derivatives, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

It is suggested that isoindoline derivatives may act as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good absorption and bioavailability . They are predicted to be BBB permeant and P-gp substrates , which means they can cross the blood-brain barrier and are likely to be distributed throughout the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroisoindoline can be synthesized through various synthetic routes. One common method involves the reaction of isoindoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the isoindoline ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloroisoindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It has been investigated for its anticancer, antifungal, and antibacterial properties.

    Industry: It is used in the production of dyes, pigments, and polymer additives

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its unsubstituted counterpart .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHJVLXLZOTUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564159
Record name 4-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123594-04-7
Record name 4-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-isoindole
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Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophthalimide (60 g) in 1 liter of tetrahydrofuran was added borane-methyl sulfide complex (100 ml of 10M), and the mixture was refluxed overnight. After cooling, 100 ml of 6N hydrochloric acid was added slowly, the mixture refluxed for 2 hours, and then filtered. The filtrate was concentrated under reduced pressure, and the resulting aqueous solution washed with ethyl acetate. The aqueous layer was then basified with ammonium hydroxide and extracted with methylene chloride. Solvent was removed from the extract, and the residue distilled under vacuum to give 4-chloroisoindoline, a white solid, m.p. 48°-50° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H-NMR (CDCl3) δ: 7.33 and 7.76 (each 2H, ABq, J=10Hz, tosyl group ARM-H), 7.08-7.25 (3H, m, isoindoline ARM-H), 4.58 (4H, s, 2 x --CH2N--), 2.40 (3H, s, CH3) (3) The procedure of Reference Example 6-(3) was followed using 12.32 g of 2-(p-toluenesulfonyl)-4-chloroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 20 ml of propionic acid. Through purification of the crude product by vacuum distillation 3.1 g of 4-chloroisoindoline was produced.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-toluenesulfonyl)-4-chloroisoindoline
Quantity
12.32 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To solid 4-chloro-1H-isoindole-1,3(2H)-dione (4.0 g, 22.0 mmol) was added borane-THF complex (1 M/THF, 88.1 mL, 88.1 mmol) dropwise with stirring. When the addition was complete, the reaction mixture was heated to reflux (80° C.) and stirred for 6 h. The reaction mixture was then cooled to 0° C., methanol (2.8 mL, 88.1 mmol) was carefully added dropwise and the reaction mixture was warmed to room temperature. HCl (6 N) was added until the mixture was acidic and then the mixture was concentrated. The crude product was dissolved in 1 M HCl and extracted twice with ethyl ether and twice with dichloromethane. The pH of the aqueous layer was adjusted to pH=11 with solid NaOH and extracted three times with ethyl acetate. The combined ethyl acetate extracts were dried over Na2SO4, filtered and concentrated to give 4-chloroisoindoline (1.8 g, 53% yield). LRMS (ESI) m/z 154 [(M+H)+; calcd for C8H9ClN: 154].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
88.1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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